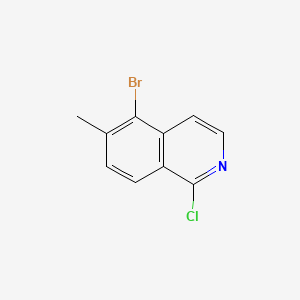

5-Bromo-1-chloro-6-methylisoquinoline

描述

5-Bromo-1-chloro-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of isoquinoline, which is a fusion of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the isoquinoline core.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of 6-methylisoquinoline. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent, such as nitrobenzene, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

化学反应分析

Types of Reactions:

Substitution Reactions: 5-Bromo-1-chloro-6-methylisoquinoline can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

科学研究应用

Chemistry: 5-Bromo-1-chloro-6-methylisoquinoline is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a versatile intermediate in various chemical processes .

作用机制

The mechanism of action of 5-Bromo-1-chloro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

- 5-Bromoisoquinoline

- 1-Chloroisoquinoline

- 6-Methylisoquinoline

Comparison: 5-Bromo-1-chloro-6-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the isoquinoline core. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, 5-Bromoisoquinoline lacks the chlorine atom, which can alter its reactivity in substitution reactions. Similarly, 1-Chloroisoquinoline does not have the bromine atom, affecting its behavior in coupling reactions .

生物活性

5-Bromo-1-chloro-6-methylisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article outlines the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine and chlorine atoms, along with a methyl group, contributes to its unique chemical reactivity and biological properties. The compound is characterized by the following features:

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Halogens (Br, Cl), Methyl group (–CH₃) |

| Isoquinoline Core | Aromatic ring containing nitrogen |

The biological activity of this compound is thought to involve its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can influence binding affinity and specificity, potentially modulating the activity of target molecules. Although specific mechanisms remain largely unexplored, isoquinolines are known for their pharmacological effects, including:

- Enzyme Inhibition: Some studies indicate that derivatives of isoquinolines can inhibit enzymes such as α-glucosidase, which is relevant in diabetes management.

- Antimicrobial Activity: Isoquinoline compounds often exhibit antibacterial properties, although specific data on this compound is limited .

Biological Activity and Research Findings

Research has highlighted several biological activities associated with this compound:

-

Inhibitory Effects on Enzymes:

- A study reported that derivatives synthesized from this compound showed increased inhibitory activity against α-glucosidase compared to the standard anti-diabetic drug acarbose. This suggests potential applications in diabetes treatment.

-

Potential as a Pharmacophore:

- The unique structure of this compound makes it a candidate for further development as a pharmacophore in drug discovery. Its ability to act as an inhibitor or modulator of specific biochemical pathways could lead to new therapeutic agents.

- Synthesis of Bioactive Compounds:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives to understand its unique properties better. The following table summarizes key differences:

| Compound Name | Key Differences |

|---|---|

| 1-Chloroisoquinoline | Lacks bromine and methyl groups; different reactivity. |

| 6-Methylisoquinoline | Lacks halogen atoms; affects chemical properties. |

| 5-Aminoisoquinoline | Contains an amino group instead of halogens; distinct activities. |

| 4-Bromo-1-chloro-7-methylisoquinoline | Different substitution pattern; may exhibit varied effects. |

| 5-Bromo-6-methylisoquinoline | Similar structure but lacks chlorine; different reactivity profile. |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-1-chloro-6-methylisoquinoline, and how does regioselectivity impact yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of the isoquinoline core. A bromination step using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is critical to position the bromine at C5 . Subsequent chlorination with POCl₃ or SOCl₂ introduces the chlorine substituent at C1, while methyl groups are introduced via Friedel-Crafts alkylation or cross-coupling reactions. Regioselectivity is controlled by steric and electronic factors: electron-rich positions (e.g., C6) favor methyl group addition, while halogenation at C1/C5 is influenced by directing groups. Yields range from 40–70% depending on reaction conditions .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ 7.5–9.0 ppm) .

- ¹³C NMR confirms halogenated carbons (C-Br: δ ~110 ppm; C-Cl: δ ~125 ppm).

High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z for C₁₀H₈BrClN: ~272.92). IR spectroscopy detects C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What are common downstream reactions of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate:

- Suzuki-Miyaura Coupling : The bromine at C5 reacts with aryl boronic acids to form biaryl derivatives for drug candidates .

- Nucleophilic Substitution : The chlorine at C1 can be replaced with amines or alkoxides to modulate solubility or bioactivity .

- Metal-Halogen Exchange : Lithium-halogen exchange at C5 enables further functionalization (e.g., carboxylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve halogenation yields but may increase hydrolysis risks.

- Temperature Control : Lower temperatures (0–10°C) reduce dimerization during bromination .

Statistical tools (e.g., ANOVA) identify significant factors affecting purity and yield .

Q. What strategies resolve contradictory data on the reactivity of halogen substituents in isoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from electronic effects. Computational studies (DFT calculations) predict reactive sites:

- Electrostatic Potential Maps : Highlight electron-deficient regions (C1/C5) prone to nucleophilic attack.

- Hammett Constants : Correlate substituent effects (e.g., methyl groups at C6 increase electron density at C5) .

Experimental validation via competitive reactions with isotopic labeling (e.g., ¹³C) clarifies mechanistic pathways .

Q. How does this compound interact with biological targets, and what assays validate its potential?

- Methodological Answer : While direct biological data are limited, structural analogs show activity against kinases and viral proteases. Key assays include:

- Enzyme Inhibition : Fluorescence polarization assays with HIV-1 integrase or SARS-CoV-2 PLpro.

- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells (IC₅₀ typically >50 µM due to poor solubility) .

Docking studies (AutoDock Vina) predict binding to hydrophobic pockets via halogen bonding .

Q. What computational tools predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Reaction Pathway Prediction : Tools like ICReDD integrate quantum mechanical calculations (Gaussian 16) and machine learning to model reaction outcomes. For example:

- Transition State Analysis : Identifies energy barriers for halogen displacement.

- Reaxys Database Mining : Extracts precedent conditions for similar transformations .

Q. How can conflicting NMR data from different synthetic batches be reconciled?

- Methodological Answer : Contradictions often stem from residual solvents or rotamers. Solutions include:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric splitting at −40°C).

- HPLC-PDA Purification : Removes impurities (e.g., dehalogenated byproducts) that distort signals .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Scale-up issues include:

- Exothermic Reactions : Use flow chemistry (tubular reactors) for controlled bromination .

- Purification : Simulated moving bed (SMB) chromatography separates isomers. Purity >95% is achievable with gradient elution (hexane:EtOAc) .

Q. How do storage conditions affect the stability of this compound?

属性

IUPAC Name |

5-bromo-1-chloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUICJNIZASIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676729 | |

| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-25-9 | |

| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。